1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid
Description
This compound is a heterocyclic derivative featuring a pyridine core linked to an imidazole ring via a 1,2,4-oxadiazole moiety. The oxadiazole group is substituted with an isopropyl (propan-2-yl) group at position 3, while the imidazole ring carries a carboxylic acid at position 3.
Properties
IUPAC Name |
1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8(2)12-17-13(22-18-12)9-3-4-11(15-5-9)19-6-10(14(20)21)16-7-19/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPLKPOUZWXUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles and imidazoles, have been known to interact with a wide range of targets, including enzymes and receptors.
Mode of Action
It is known that imidazole derivatives can interact with their targets through various mechanisms, such as enzyme inhibition or receptor binding.
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy.
Biological Activity
1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid is a synthetic compound that incorporates the oxadiazole moiety, which has been recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound's chemical structure is characterized by the presence of an imidazole ring and an oxadiazole group, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C13H15N5O3 |
| Molecular Weight | 273.29 g/mol |
| CAS Number | 1249814-83-2 |
| IUPAC Name | 1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid |
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown activity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) cells. A study demonstrated that modifications to the oxadiazole structure can enhance cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range against multiple cancer types .
The biological activity of 1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and metastasis .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Study on Antitumor Activity
In a notable study published in Pharmaceutical Research, a derivative structurally related to our compound was tested against a panel of human tumor cell lines. The results indicated that the compound exhibited selective cytotoxicity towards ovarian cancer cells with an IC50 value of 9.27 µM. The study highlighted the potential for developing new therapeutic agents based on this scaffold .
Comparative Analysis
A comparative analysis of various oxadiazole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For example:
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| 1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]} | 9.27 | Ovarian Cancer |
| 4-{3-(isopropyl)-1,2,4-oxadiazol} | 92.4 | Various Cancer Lines |
| Novel Derivative X | 2.76 | Colon Adenocarcinoma |
Scientific Research Applications
Pharmaceutical Applications
The imidazole and oxadiazole moieties present in the compound are known for their diverse biological activities.
- Antimicrobial Activity : Research indicates that derivatives of imidazole and oxadiazole exhibit significant antibacterial and antifungal properties. Studies have shown that compounds containing these structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
- Antitumor Activity : The compound's structure allows for interactions with biological targets involved in cancer progression. Investigations into similar compounds have demonstrated their ability to disrupt cellular processes related to tumor growth .
Agricultural Chemistry
The potential of this compound extends into agrochemicals, where it may serve as a basis for developing new pesticides or fungicides.
- Agrochemical Development : The oxadiazole unit is recognized for its efficacy against phytopathogenic bacteria and fungi. Compounds designed with these functionalities have shown promise in enhancing crop protection strategies .
Material Science
The unique chemical structure of the compound allows for exploration in material science, particularly in creating novel polymers or coatings.
- Polymer Chemistry : The incorporation of imidazole and oxadiazole units into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. This application is still under investigation but shows potential for future developments .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
The substituent on the oxadiazole ring significantly influences physicochemical properties and bioactivity. Key analogs include:
- Ethyl-substituted : 1-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1338683-32-1). The ethyl group offers intermediate hydrophobicity, balancing membrane permeability and aqueous solubility .
- Propyl-substituted : 1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid (CAS 1338653-53-4). The propyl chain increases lipophilicity, which may improve tissue penetration but reduce metabolic stability .
Heterocyclic Core Modifications
- Pyridine vs.
- Imidazole vs. Pyrazole : The compound 1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 1351398-16-7) replaces imidazole with pyrazole, modifying acidity and tautomerism, which could influence binding interactions .
Functional Group Variations
- Carboxylic Acid Positioning: Derivatives like 5-((2-Amino-4-phenyl-1H-imidazol-5-yl)(p-tolyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one (4b) lack the carboxylic acid, instead incorporating a dioxinone ring. This substitution eliminates ionizable groups, altering pharmacokinetic profiles .
Structural and Pharmacological Data Table
Q & A
Q. How can the structural identity of the compound be confirmed using spectroscopic methods?
To confirm the structure, employ a combination of 1D/2D NMR (e.g., , , HSQC, HMBC) to resolve aromatic protons and heterocyclic connectivity. IR spectroscopy identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm) and oxadiazole rings (C=N stretches). High-resolution mass spectrometry (HRMS) validates the molecular formula. For example, evidence from analogous imidazole derivatives shows that coupling constants in NMR (e.g., pyridine H-6 and oxadiazole protons) are critical for confirming regiochemistry .
Q. What are the common synthetic impurities in this compound, and how are they controlled?
Process-related impurities include tetrazole-containing byproducts (e.g., 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl} derivatives) formed during cyclization steps. These are monitored via reverse-phase HPLC with UV detection (λ = 210–280 nm), using a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid). Pharmacopeial guidelines recommend impurity thresholds <0.15% .
Q. What solvent systems are optimal for recrystallization to ensure high purity?
A mixture of ethanol-water (7:3 v/v) or acetone-hexane is effective, as evidenced by similar imidazole derivatives. Slow cooling (1–2°C/min) minimizes co-crystallization of impurities. Polar aprotic solvents like DMF should be avoided due to strong coordination with the carboxylic acid group, which complicates isolation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the oxadiazole ring formation?
Use statistical design of experiments (DoE) to evaluate variables:
- Catalyst : ZnCl vs. polyphosphoric acid (PPA). PPA increases cyclization efficiency but may degrade acid-sensitive groups.
- Temperature : 80–120°C (higher temperatures favor oxadiazole formation but risk decomposition).
- Solvent : Toluene for azeotropic water removal vs. DMF for solubility.
A central composite design (CCD) with 3–5 factors reduces experimental runs while identifying optimal conditions (e.g., 100°C, PPA in toluene, 4 hr reaction time) .
Q. How do computational methods aid in predicting binding interactions with biological targets?
Perform docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Focus on hydrogen bonding between the carboxylic acid group and active-site residues (e.g., lysine or arginine in enzymes). Molecular dynamics simulations (100 ns) assess stability of the ligand-protein complex. Evidence from analogous benzimidazole-triazole systems shows that substituents on the pyridine ring modulate binding affinity .
Q. How can contradictory data on catalytic efficiency in synthesis be resolved?
Contradictions often arise from uncontrolled variables , such as trace moisture in solvents or inconsistent heating rates. To address this:
Q. What advanced separation techniques are suitable for isolating stereoisomers or tautomers?
Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while capillary electrophoresis (CE) with cyclodextrin additives separates tautomers. For scale-up, simulate moving bed (SMB) chromatography offers high throughput. Evidence from isoxazole-imidazole hybrids indicates that tautomerization (e.g., 1H vs. 4H imidazole forms) requires pH control (pH 6–7) during separation .
Methodological Notes
- Synthesis Optimization : Always include a reaction calorimetry step to assess exothermic risks during scale-up .
- Analytical Validation : Cross-validate HPLC methods with LC-MS/MS to confirm specificity for trace impurities .
- Data Reproducibility : Use electronic lab notebooks (ELNs) with standardized metadata fields to document experimental variables (e.g., humidity, stir rate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
